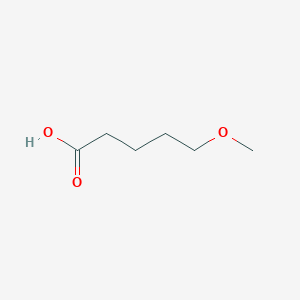

5-methoxypentanoic Acid

Description

Contextualizing 5-Methoxypentanoic Acid within Contemporary Organic and Biological Chemistry

In the landscape of modern chemical research, this compound and its derivatives are gaining attention for their roles as intermediates and building blocks in the synthesis of more complex and biologically active molecules. smolecule.com The presence of both a carboxylic acid and a methoxy (B1213986) functional group allows for a variety of chemical transformations, including esterification and amidation. smolecule.com This dual reactivity makes it a valuable tool for synthetic chemists aiming to construct intricate molecular architectures.

From a biological chemistry perspective, research has indicated that this compound may be involved in metabolic processes. smolecule.com For instance, it has been identified as a metabolite of the anti-inflammatory drug lomefloxacin (B1199960) in rats, suggesting a role in drug metabolism. smolecule.com Furthermore, its identification as a metabolite of the amino acid L-leucine in certain bacteria points towards its potential involvement in microbial amino acid metabolism. smolecule.com

Historical Perspectives and Foundational Academic Investigations of this compound

While the precise timeline of the discovery of this compound is not extensively documented, its synthesis and characterization are rooted in the advancements of organic synthesis. Early synthetic methods likely involved straightforward reactions such as the oxidation of the corresponding alcohol or the alkylation of a carboxylic acid precursor. smolecule.com Records of its structure can be found in chemical databases dating back to at least 2005. smolecule.com

Foundational academic investigations have often centered on the synthesis of this compound and its derivatives as part of larger synthetic campaigns. For example, research into the synthesis of carbapenems, a class of antibiotics, has utilized derivatives of methoxypentanoic acid. researchgate.net Similarly, stereocontrolled syntheses of complex natural products, such as the C33–C37 portion of the antibiotic calyculin, have involved the creation of stereoisomers of dihydroxy-dimethylamino-methoxypentanoic acid. researchgate.net These early studies laid the groundwork for its current exploration in various chemical and biological contexts.

Current Research Paradigms and the Scholarly Significance of this compound

Contemporary research on this compound is characterized by a multidisciplinary approach, bridging organic synthesis, biochemistry, and analytical chemistry. Its significance in the academic world stems from its utility as a probe for understanding enzymatic reactions and metabolic pathways. smolecule.com Researchers are using this compound and its isotopically labeled analogues to trace metabolic routes and to study the substrate specificity of enzymes involved in pathways like glucosinolate biosynthesis.

The compound also serves as a valuable reference standard in analytical techniques such as chromatography and mass spectrometry. smolecule.com This allows for the accurate identification and quantification of related compounds in complex biological samples. As the understanding of its metabolic roles deepens, so does its importance as a tool for investigating drug metabolism and the biochemical interactions of xenobiotics. smolecule.com The ongoing exploration of its synthesis and reactivity continues to provide new avenues for the creation of novel molecules with potential pharmaceutical or agrochemical applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 70160-05-3 |

| Boiling Point | 224 °C (predicted) |

| Melting Point | 27.6 °C (predicted) |

| Density | 1.05 g/cm³ (predicted) |

| Water Solubility | 0.770 g/L (predicted) |

| pKa (acidic) | 5.46 (predicted) |

Data sourced from PubChem and other predictive databases. nih.govepa.gov

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECCQKBXUJUGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301433 | |

| Record name | 5-methoxypentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70160-05-3 | |

| Record name | 5-methoxypentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methoxypentanoic Acid and Its Congeners

Foundational Synthetic Strategies for 5-Methoxypentanoic Acid

The preparation of this compound can be accomplished through several fundamental and reliable synthetic routes, primarily involving the formation of the ether linkage on a five-carbon chain or the oxidation of a terminal alcohol.

Alkylation-Based Approaches from Carboxylic Acid Precursors

A common and effective strategy for synthesizing this compound is through an alkylation reaction, which establishes the terminal methoxy (B1213986) group. This approach is conceptually based on the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide. wikipedia.orgbyjus.com Due to the reactivity of the carboxylic acid, the synthesis is typically performed in a multi-step sequence involving protection, alkylation, and deprotection.

The process commences with a suitable precursor, such as ethyl 5-bromopentanoate. The carboxylic acid is protected as an ester to prevent it from interfering with the base-mediated ether synthesis. The precursor is treated with sodium methoxide, a strong nucleophile, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). lumenlearning.comlibretexts.org The methoxide ion displaces the bromide ion via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The final step involves the hydrolysis of the resulting ethyl 5-methoxypentanoate, typically under basic conditions followed by acidic workup, to yield the target this compound.

| Step | Precursor | Reagents | Key Transformation | Product |

| 1 | 5-Bromopentanoic Acid | Ethanol (EtOH), Sulfuric Acid (H₂SO₄, cat.) | Fischer Esterification | Ethyl 5-bromopentanoate |

| 2 | Ethyl 5-bromopentanoate | Sodium Methoxide (NaOMe), DMF | Williamson Ether Synthesis | Ethyl 5-methoxypentanoate |

| 3 | Ethyl 5-methoxypentanoate | 1. Sodium Hydroxide (NaOH), H₂O2. Hydrochloric Acid (HCl) | Saponification/Hydrolysis | This compound |

Oxidation-Mediated Routes from Corresponding Alcohol Precursors

An alternative foundational strategy involves the oxidation of the corresponding primary alcohol, 5-methoxypentan-1-ol. This method leverages the well-established transformation of a terminal alcohol to a carboxylic acid. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid.

The reaction typically involves treating 5-methoxypentan-1-ol with the oxidizing agent under aqueous acidic or basic conditions. For example, using potassium permanganate, the reaction proceeds through a manganate ester intermediate, which is subsequently hydrolyzed to yield the carboxylate salt. Acidification of the reaction mixture then furnishes the final carboxylic acid product. The persistence of the methoxy group is generally high under these conditions, making this a viable and direct route to the target compound.

| Precursor | Oxidizing Agent | Typical Conditions | Product |

| 5-Methoxypentan-1-ol | Potassium Permanganate (KMnO₄) | Aqueous NaOH, heat, followed by HCl workup | This compound |

| 5-Methoxypentan-1-ol | Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄ (Jones Oxidation) | This compound |

Direct Methoxylation Methodologies for Pentanoic Acid Derivatives

The direct methoxylation of an unactivated C(sp³)–H bond in a simple aliphatic chain like that of pentanoic acid represents a significant synthetic challenge. Current advanced C–H functionalization techniques are highly effective for aromatic C(sp²)–H bonds or for C(sp³)–H bonds that are activated by adjacent functional groups or directed by a chelating group. researchgate.net For instance, palladium-catalyzed methods often require a directing group to achieve regioselectivity, typically at the β or γ position relative to the directing functionality. nih.gov

Directly targeting the terminal methyl group (the ω-position) or other methylene groups on the pentanoic acid backbone for methoxylation without prior functionalization is not a standard or commonly reported transformation. Such a reaction would require overcoming the high bond dissociation energy of primary and secondary C–H bonds and achieving high regioselectivity among multiple similar C–H bonds. Therefore, synthetic routes for this compound almost exclusively rely on building the molecule from precursors that already contain a functional group at the 5-position, as described in section 2.1.

Stereoselective and Asymmetric Synthesis of Complex Methoxypentanoic Acid Derivatives

The synthesis of complex methoxypentanoic acid derivatives, particularly those containing multiple stereocenters, requires sophisticated asymmetric strategies to control the three-dimensional arrangement of atoms. These methods are crucial for preparing enantiomerically pure compounds for biological evaluation.

Enantioselective and Diastereoselective Synthesis of 2,3-Dihydroxy-4-dimethylamino-5-methoxypentanoic Acid Analogues

The synthesis of a complex molecule such as a 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid analogue necessitates a multi-step approach where each new stereocenter is introduced with high stereocontrol. A plausible strategy often begins with a chiral starting material or employs a chiral catalyst.

One representative approach could start from a chiral aldehyde, such as a protected (R)- or (S)-2-amino-3-methoxypropanal, which can be derived from serine. The synthesis could proceed via the following key steps:

Carbon Chain Elongation: A stereoselective aldol reaction or a related C-C bond-forming reaction with a suitable two-carbon nucleophile could establish the C3-C4 bond and set the stereochemistry at the C3 hydroxyl group.

Introduction of the Second Hydroxyl Group: If an unsaturated ester was used in the first step, a subsequent asymmetric dihydroxylation (e.g., using AD-mix-β or AD-mix-α) could be employed to install the C2 and C3 hydroxyl groups with high diastereoselectivity. researchgate.net

Amination and Methylation: The amino group at C4 can be introduced through methods like a stereoselective conjugate addition of an amine to an α,β-unsaturated ester intermediate. Subsequent reductive amination or direct methylation would yield the dimethylamino group.

Final Conversion: The terminal functional group (e.g., an ester) would be hydrolyzed to afford the final carboxylic acid.

This sequence highlights how a combination of substrate control and reagent control can be used to construct the multiple contiguous stereocenters of the target molecule. ikiam.edu.ec

| Step | Key Transformation | Reagents/Method | Stereochemical Control |

| 1 | Aldol Addition | Chiral auxiliary or catalyst | Diastereoselective |

| 2 | Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., DHQD₂PHAL) | Enantioselective/Diastereoselective |

| 3 | Conjugate Amination | Chiral amine or catalyst | Diastereoselective |

| 4 | N-Methylation | Formaldehyde, NaBH₃CN | - |

| 5 | Ester Hydrolysis | LiOH or NaOH | - |

Strategic Utilization of Chiral Pool Precursors (e.g., (S)-Pyroglutaminol) in Methoxypentanoic Acid Synthesis

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes. These molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent stereochemistry can be transferred to the final product.

L-serine is a versatile chiral pool precursor for synthesizing complex methoxypentanoic acid derivatives. researchgate.netresearchgate.net For instance, L-serine can be converted in a few steps to the well-known Garner's aldehyde, (R)-2,2-dimethyl-3-(tert-butoxycarbonyl)-4-formyloxazolidine. This aldehyde is a powerful intermediate for asymmetric synthesis.

A representative synthetic sequence could be:

Garner's Aldehyde Preparation: L-serine is protected to form Garner's aldehyde, preserving the stereocenter that will become C4 in the target structure.

Chain Extension: A Wittig or Horner-Wadsworth-Emmons reaction with a methoxymethyl-containing ylide can be used to add the C5-methoxy carbon and the C6-carbon (which will become the carboxylate). This step forms an α,β-unsaturated ester.

Stereoselective Reduction and Dihydroxylation: The double bond can be stereoselectively reduced. Alternatively, if hydroxyl groups are desired, an asymmetric dihydroxylation can be performed to create new stereocenters at C2 and C3, with the stereochemical outcome directed by the existing stereocenter and the chosen chiral reagents.

Deprotection and Oxidation: Finally, the protecting groups on the nitrogen and the oxazolidine ring are removed, and the terminal group is oxidized to the carboxylic acid, completing the synthesis.

This strategy effectively leverages the single stereocenter of L-serine to control the absolute configuration of the final complex methoxypentanoic acid derivative.

Development of Synthetic Routes for Advanced this compound Analogues (e.g., (2R)-2-amino-4-hydroxy-5-methoxypentanoic acid)

The synthesis of structurally complex analogues of this compound, such as (2R)-2-amino-4-hydroxy-5-methoxypentanoic acid, necessitates advanced stereoselective methodologies. While direct synthetic routes for this specific molecule are not extensively documented, established strategies for the asymmetric synthesis of γ-hydroxy-α-amino acids provide a clear blueprint for its potential construction. These methods focus on the precise control of stereochemistry at the α-amino and γ-hydroxy positions.

One of the most promising approaches involves biocatalysis, leveraging the high stereoselectivity of enzymes. Efficient bi-enzymatic cascades that combine aldolases and α-transaminases have been developed for the synthesis of various γ-hydroxy-α-amino acids. rsc.org In a potential route to (2R)-2-amino-4-hydroxy-5-methoxypentanoic acid, an aldolase could catalyze the stereoselective aldol addition of pyruvate to 3-methoxypropanal. The resulting 4-hydroxy-2-oxo-5-methoxypentanoic acid intermediate could then undergo stereoselective amination catalyzed by a transaminase to install the amino group at the C-2 position with the desired (R)-configuration. nih.govacs.org The choice of specific aldolase and transaminase enzymes is crucial for controlling the diastereoselectivity of the final product. researchgate.net

| Step | Reaction | Catalyst Type | Key Transformation | Stereochemical Control |

| 1 | Aldol Addition | Aldolase | Pyruvate + 3-Methoxypropanal → 4-Hydroxy-2-oxo-5-methoxypentanoic acid | Formation of the γ-hydroxy stereocenter |

| 2 | Transamination | Transaminase (ω-TA) | 4-Hydroxy-2-oxo-5-methoxypentanoic acid → (2R)-2-amino-4-hydroxy-5-methoxypentanoic acid | Formation of the α-amino stereocenter |

This interactive table outlines a potential biocatalytic route to an advanced analogue.

Alternative chemical strategies for asymmetric synthesis can also be envisioned. These often rely on chiral auxiliaries or chiral metal complexes to direct the stereochemical outcome. nih.gov For instance, a chiral nickel(II) complex of a Schiff base derived from glycine could be alkylated with a suitable electrophile to construct the carbon backbone. Subsequent steps would involve introducing the hydroxyl and methoxy functionalities, followed by cleavage of the auxiliary to yield the desired amino acid. nih.gov Another approach involves the asymmetric epoxidation of a suitable olefin precursor, followed by regioselective ring-opening to install the hydroxyl and amino groups. nih.gov These methods, while powerful, may require more extensive protecting group strategies and multiple steps compared to biocatalytic routes.

Chemo- and Regioselective Transformations in this compound Derivatization

The derivatization of this compound presents opportunities for chemo- and regioselective transformations, primarily by exploiting the differential reactivity of its two main functional groups: the carboxylic acid and the terminal methoxy ether. The carboxylic acid moiety is the more reactive site for a wide range of transformations.

Chemoselective Reactions at the Carboxylic Acid:

The carboxylic acid group can be selectively targeted in the presence of the relatively inert methoxy group. Standard organic transformations allow for its conversion into a variety of other functional groups.

Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like dicyclohexylcarbodiimide (DCC) yields the corresponding ester. This reaction is highly selective for the carboxyl group.

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with SOCl₂ or using peptide coupling reagents like HATU) followed by reaction with a primary or secondary amine affords the corresponding amide.

Reduction: The carboxylic acid can be selectively reduced to the corresponding primary alcohol, 5-methoxy-1-pentanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which does not affect the methoxy ether. Milder reagents like borane (BH₃) can also be employed.

Transformations Involving the Methoxy Group:

The methoxy group is generally stable under the conditions used to modify the carboxylic acid. However, it can be targeted under specific, harsher conditions.

Ether Cleavage: Treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) can cleave the methyl ether to yield 5-hydroxypentanoic acid (or its corresponding lactone, δ-valerolactone). This reaction allows for the unmasking of a terminal hydroxyl group, enabling further derivatization at that position.

By carefully choosing reagents and reaction conditions, chemists can selectively modify one functional group while leaving the other intact, enabling the synthesis of a diverse range of derivatives. For instance, to modify the carbon backbone without affecting the carboxyl group, it would first be protected, typically as an ester (e.g., a methyl or ethyl ester). Following reactions on the chain, the ester can be hydrolyzed to regenerate the carboxylic acid. This strategic use of protection and deprotection allows for complex molecular architectures to be built upon the this compound scaffold.

Emerging Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related carboxylic acids is increasingly being viewed through the lens of green chemistry, aiming to develop more sustainable and environmentally benign processes. Key emerging principles focus on the use of renewable feedstocks, safer solvents, catalytic methods, and energy-efficient technologies.

A primary green approach involves the oxidation of the corresponding aldehyde, 5-methoxypentanal. Traditional oxidation methods often rely on stoichiometric amounts of hazardous heavy metal oxidants like chromium reagents. Green alternatives utilize cleaner oxidants, with hydrogen peroxide (H₂O₂) being a prime candidate as its only byproduct is water. nih.govsciforum.net The efficacy of H₂O₂ is significantly enhanced by catalysts, including various metal complexes or organocatalysts like selenium compounds, which can facilitate the reaction in greener solvents such as water or ionic liquids. nih.govrsc.org

| Green Chemistry Principle | Application in this compound Synthesis | Example Method/Reagent | Benefit |

| Use of Safer Oxidants | Oxidation of 5-methoxypentanal | Hydrogen Peroxide (H₂O₂) with a catalyst | Avoids toxic heavy metals; byproduct is water. mdpi.comtandfonline.com |

| Catalysis | Aldehyde oxidation, alcohol carboxylation | Selenium compounds, recoverable magnetic nanoparticles, biocatalysts (enzymes). | Reduces waste, improves atom economy, allows for milder conditions. nih.gov |

| Electrochemical Synthesis | Carboxylation of precursors | Electrochemical fixation of CO₂ onto an appropriate C5 precursor. | Uses electricity as a "reagent"; can utilize waste CO₂. beilstein-journals.orgrsc.orgnih.gov |

| Biocatalysis | Reduction or oxidation steps | Carboxylic Acid Reductases (CARs), aldehyde dehydrogenases. | High selectivity, mild reaction conditions (aqueous media, room temp), biodegradable catalysts. proquest.comelsevierpure.comnih.gov |

| Use of Renewable Feedstocks | Sourcing of starting materials | Deriving precursors from biomass instead of petrochemicals. | Reduces reliance on fossil fuels, potential for carbon-neutral processes. |

This interactive table summarizes the application of green chemistry principles to the synthesis of this compound.

Electrochemical synthesis represents another frontier in green chemistry. nih.gov This method uses electricity to drive chemical reactions, potentially avoiding the need for chemical oxidants or reductants altogether. For instance, the electrocarboxylation of a suitable five-carbon precursor using carbon dioxide as the carboxylating agent is a highly attractive route. beilstein-journals.orgnih.govudel.edu This approach not only provides an efficient synthesis of carboxylic acids but also offers a method for the valorization of CO₂, a greenhouse gas.

Biocatalysis offers perhaps the most sustainable synthetic routes. Enzymes such as carboxylic acid reductases (CARs) or aldehyde dehydrogenases can perform transformations with exceptional selectivity under very mild conditions, typically in aqueous media at or near ambient temperature. proquest.comnih.gov The synthesis of this compound could potentially be achieved by the enzymatic oxidation of 5-methoxypentanal or 5-methoxypentanol. While the use of biocatalysts can be limited by factors such as enzyme stability and substrate scope, ongoing research in enzyme engineering is continually expanding their applicability for industrial chemical synthesis. nih.govresearchgate.net

Biochemical and Metabolic Investigations of 5 Methoxypentanoic Acid

Delineation of 5-Methoxypentanoic Acid as a Biological Metabolite

A thorough review of scientific literature does not provide evidence to classify this compound as a known biological metabolite in either xenobiotic or endogenous metabolic pathways.

Identification of this compound in Xenobiotic Biotransformation Pathways (e.g., Lomefloxacin (B1199960) Metabolism in Mammalian Systems)

The biotransformation of the fluoroquinolone antibiotic lomefloxacin has been studied in mammalian systems. While it is known to be minimally metabolized, with the parent drug and its glucuronide conjugate being the primary forms excreted in urine, the specific identities of other minor metabolites are not well-documented in peer-reviewed literature. drugbank.com There is currently no scientific evidence from primary research to support the identification of this compound as a metabolite of lomefloxacin.

Elucidation of this compound’s Involvement in Endogenous Amino Acid Metabolism (e.g., L-Leucine Metabolism in Microbial Organisms)

The catabolism of the branched-chain amino acid L-leucine is a well-characterized pathway in many microbial organisms. researchgate.netnih.gov This metabolic route proceeds through a series of enzymatic steps, ultimately yielding key intermediates such as acetoacetate (B1235776) and acetyl-CoA. researchgate.net A comprehensive search of the scientific literature and metabolic pathway databases reveals no evidence of this compound as an intermediate or product of L-leucine metabolism in any studied microbial organism.

Comprehensive Analysis of Metabolic Pathways Intersecting with this compound

Given the lack of identification of this compound as a biological metabolite, there is a corresponding absence of studies on its metabolic pathways.

Isotopic Tracing and Flux Analysis of this compound Formation and Catabolism

Isotopic tracing is a powerful technique used to delineate metabolic pathways and quantify metabolic fluxes. However, there are no published studies that have employed isotopic labeling to investigate the potential formation or breakdown of this compound in any biological system. Consequently, no data on its metabolic flux exists.

Enzymatic Characterization and Mechanistic Studies of this compound Biotransformations

The enzymes responsible for the biotransformation of a compound are critical to understanding its metabolic fate. At present, there is no scientific literature identifying or characterizing any enzymes that act upon this compound. Mechanistic studies of its potential biotransformations are therefore also absent from the current body of scientific knowledge.

Interrelationships of this compound with Broader Metabolic Networks

Metabolic networks illustrate the complex web of biochemical reactions within an organism. A search of prominent metabolic pathway databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc, shows no inclusion of this compound. genome.jpnih.govmetacyc.org This indicates that it is not a recognized component of central or peripheral metabolic pathways.

Investigation of Connections to Lipid and Fatty Acid Metabolism

A thorough review of available scientific data reveals a lack of specific studies investigating the direct involvement of this compound in lipid and fatty acid metabolism. General metabolic studies have identified this compound in biological systems, but its origin, metabolic fate, and influence on the intricate processes of lipid synthesis, degradation, and transport have not been characterized.

Lipid metabolism encompasses the synthesis and degradation of lipids in cells, involving the breakdown or storage of fats for energy. Fatty acid metabolism is a key part of this, concerning the processes of fatty acid synthesis (lipogenesis) and breakdown (beta-oxidation). While it is plausible that as a short-chain fatty acid derivative, this compound could potentially interact with these pathways, there is currently no direct experimental evidence to support this. Future research, potentially utilizing metabolomics and isotopic tracing, would be necessary to determine if this compound serves as a substrate, intermediate, or regulator within these crucial metabolic networks.

Without experimental data, any proposed role for this compound in lipid metabolism would be purely speculative. Data tables detailing research findings on this topic cannot be generated due to the absence of such research.

Exploration of Linkages to Carbohydrate Metabolism and Pentose (B10789219) Phosphate (B84403) Pathway Derivatives

Similar to lipid metabolism, the connection between this compound and carbohydrate metabolism is not documented in the current scientific literature. Carbohydrate metabolism is fundamental to energy production in most living organisms, with glycolysis being the central pathway for glucose breakdown.

The Pentose Phosphate Pathway (PPP) is a crucial branch of carbohydrate metabolism that runs parallel to glycolysis. wikipedia.orgmicrobenotes.com Its primary functions are to generate nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is essential for reductive biosynthesis (such as fatty acid synthesis) and for protecting the cell from oxidative stress, and to produce pentose sugars, most notably ribose-5-phosphate, a precursor for nucleotide synthesis. wikipedia.orgnih.gov

There is no evidence to suggest that this compound is a substrate, product, or regulator of the pentose phosphate pathway. Furthermore, the specified derivative, 2,5-dihydroxy-4-methoxy-pentanoic acid , is not a recognized intermediate or product of the canonical pentose phosphate pathway. The formation and metabolic relevance of this specific derivative in relation to this compound have not been described in published research.

In the absence of dedicated research, it is not possible to provide detailed findings or construct data tables on the linkages between this compound and carbohydrate metabolism or the pentose phosphate pathway.

Q & A

Q. What are the standard synthetic routes for 5-methoxypentanoic acid in laboratory settings?

The malonic ester synthesis is a classical method for synthesizing this compound. Key steps include:

- Alkylation of malonic ester with a methoxy-containing alkyl halide.

- Saponification of the ester to the dicarboxylic acid intermediate.

- Decarboxylation under heat to yield the final product. Reaction optimization (e.g., temperature control during decarboxylation) is critical to avoid side reactions .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and lab coats are mandatory.

- Ventilation: Use fume hoods to prevent inhalation of dust or aerosols.

- Disposal: Incinerate in a chemical waste facility compliant with local regulations. Note: No comprehensive chemical safety assessment has been reported; protocols are based on analogous compounds .

Q. Which analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy: For structural confirmation (e.g., methoxy proton resonance at ~3.3 ppm).

- HPLC/LC-MS: To assess purity and quantify trace impurities.

- Melting Point Analysis: Compare observed values with literature data (if available). Cross-validation using multiple techniques enhances reliability .

Q. What are the storage conditions to ensure the stability of this compound?

Store in airtight containers under cool (≤25°C), dark conditions to prevent photodegradation. Avoid proximity to oxidizing agents .

Q. How to determine the purity of this compound using chromatographic methods?

Use reverse-phase HPLC with a C18 column and UV detection (210–220 nm). Calibrate against a certified reference standard. Report peak area percentages for purity assessment .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Catalyst Screening: Test bases like NaH or KOtBu for efficient alkylation.

- Decarboxylation Conditions: Optimize temperature (typically 150–200°C) and duration to minimize side-product formation.

- Purification: Use fractional crystallization or preparative HPLC for high-purity isolation .

Q. How should discrepancies in spectroscopic data of this compound be resolved?

- Replicate Experiments: Ensure consistent sample preparation (e.g., solvent, concentration).

- Advanced Techniques: Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Purity Verification: Reanalyze after recrystallization or column chromatography .

Q. What strategies can mitigate decomposition of this compound under varying pH?

Q. What are the challenges in scaling up the synthesis of this compound for research purposes?

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Biodegradation Assays: Perform OECD 301 tests to assess microbial degradation.

- Aquatic Toxicity Screening: Use Daphnia magna or algal models to estimate EC50 values.

Proactively generate data to comply with REACH regulations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.